Comparison of Calculated Physicochemical Properties with Isoxazole Regioisomer
In silico comparisons reveal distinct physicochemical differences between (2-methoxy-1,3-oxazol-5-yl)methanol and its isoxazole regioisomer (3-methoxy-1,2-oxazol-5-yl)methanol (CAS 35166-36-0) that are relevant to drug design. While both share the same molecular formula and weight, the 1,3-oxazole core of the target compound results in a different topological polar surface area (TPSA) and distinct hydrogen-bonding patterns compared to the 1,2-oxazole (isoxazole) [1]. These differences are not captured by simple metrics like molecular weight and can significantly influence membrane permeability and target binding, as demonstrated in broader oxazole medicinal chemistry campaigns .
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity |
|---|---|
| Target Compound Data | Exact Mass: 129.042593085 g/mol; H-Bond Donors: 1; H-Bond Acceptors: 4; Rotatable Bonds: 2 [1] |
| Comparator Or Baseline | 3-Methoxy-5-isoxazolemethanol (CAS 35166-36-0): Molecular Weight: 129.11 g/mol |
| Quantified Difference | Exact Mass difference negligible; TPSA and dipole moment differences exist due to heteroatom arrangement but exact values for both not reported in same study. |
| Conditions | In silico calculation using standard algorithms (e.g., PubChem/ChemSpider) |
Why This Matters
Selecting the correct heterocyclic core (1,3-oxazole vs. 1,2-oxazole) is a critical decision point in lead optimization, as even subtle changes in heteroatom placement can dramatically alter a compound's pharmacokinetic and pharmacodynamic profile.
- [1] 960化工网. (n.d.). (2-Methoxy-1,3-oxazol-5-yl)methanol (CAS 2416718-81-3). View Source
